molecular formula C18H17N3O3S B3140964 4-methyl-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide CAS No. 478062-94-1

4-methyl-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide

Cat. No.: B3140964
CAS No.: 478062-94-1
M. Wt: 355.4 g/mol
InChI Key: HABQUSHKHNDTSC-UHFFFAOYSA-N
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Description

The compound “4-methyl-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide” is a chemical compound that contains a pyrrole ring. Pyrrole is a heterocyclic building block .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and characterized . The synthetic strategies adopted to obtain the target compounds are depicted in Schemes 1 and 2 .


Molecular Structure Analysis

The molecular structure of similar compounds has been thoroughly characterized and evaluated for antibacterial activity . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .


Chemical Reactions Analysis

The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the protons of pyrrole-C3, C4 appeared as a singlet at 5 δ ppm, and six methyl protons appeared as multiplets at 7.29–7.17 d ppm .

Scientific Research Applications

Antimicrobial Applications

  • Monoterpenes like p-Cymene have been studied for their antimicrobial properties, which are of interest due to the urgent need for new antimicrobial agents to combat communicable diseases and antimicrobial resistance. Compounds with monoterpene structures, including p-Cymene, are considered promising candidates for biomedical applications and the functionalization of biomaterials and nanomaterials due to their broad biological activity (Marchese et al., 2017).

Drug Metabolism and Pharmacokinetics

  • Cytochrome P450 enzymes play a critical role in the metabolism of a wide range of drugs. Understanding the selectivity and potency of chemical inhibitors for various CYP isoforms is crucial for predicting drug-drug interactions and enhancing drug design and safety (Khojasteh et al., 2011).

Organic Synthesis and Pharmacological Activity

  • Methyl-2-formyl benzoate serves as a bioactive precursor in the synthesis of compounds with diverse pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This highlights the importance of such chemical structures as versatile substrates in drug discovery and the development of new bioactive molecules (Farooq & Ngaini, 2019).

Environmental Fate and Behavior of Chemicals

  • Parabens , including structures related to benzoyl derivatives, are used as preservatives but have raised concerns due to their presence in aquatic environments and potential endocrine-disrupting effects. The environmental behavior, fate, and impacts of such compounds underscore the need for further research into their effects on human health and ecosystems (Haman et al., 2015).

Safety and Hazards

The compound “4-methyl-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide” is associated with certain hazards. The safety information includes hazard statements H302, H312, H332 and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Properties

IUPAC Name

N'-(4-methylphenyl)sulfonyl-2-pyrrol-1-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-14-8-10-15(11-9-14)25(23,24)20-19-18(22)16-6-2-3-7-17(16)21-12-4-5-13-21/h2-13,20H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABQUSHKHNDTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501158481
Record name 2-(1H-Pyrrol-1-yl)benzoic acid 2-[(4-methylphenyl)sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478062-94-1
Record name 2-(1H-Pyrrol-1-yl)benzoic acid 2-[(4-methylphenyl)sulfonyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478062-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Pyrrol-1-yl)benzoic acid 2-[(4-methylphenyl)sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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